

# Solubility and stability of 4-Amino-2-fluoro-3-methylbenzoic acid

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## Compound of Interest

Compound Name: 4-Amino-2-fluoro-3-methylbenzoic acid

Cat. No.: B1603170

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An In-Depth Technical Guide to the Solubility and Stability of **4-Amino-2-fluoro-3-methylbenzoic acid**

## Executive Summary

**4-Amino-2-fluoro-3-methylbenzoic acid** (CAS No. 194804-84-7) is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in modern medicinal chemistry.<sup>[1][2]</sup> Its structural motifs, including a fluorine atom, an amino group, and a carboxylic acid, make it a versatile building block for synthesizing active pharmaceutical ingredients (APIs) with potentially enhanced biological activity, metabolic stability, and pharmacokinetic profiles, particularly in fields like oncology and neurology.<sup>[1][3]</sup> A thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is a prerequisite for its effective use in drug discovery and development.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and chemical stability of **4-Amino-2-fluoro-3-methylbenzoic acid**. Moving beyond mere procedural descriptions, this document elucidates the scientific rationale behind each experimental choice, outlines robust, self-validating protocols, and offers a blueprint for data interpretation. The methodologies described herein are grounded in established principles of physical chemistry and adhere to regulatory expectations for API characterization.<sup>[4][5]</sup>

## Compound Identity and Significance

### Physicochemical Properties

**4-Amino-2-fluoro-3-methylbenzoic acid** is a solid at room temperature, and its key identifiers and properties are summarized below.<sup>[1]</sup> Proper handling and storage at room temperature in a dry, airtight container are recommended to maintain its integrity.<sup>[1]</sup>

Property	Value	Source
CAS Number	194804-84-7	<sup>[1]</sup> <sup>[6]</sup>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> FNO <sub>2</sub>	<sup>[1]</sup>
Molecular Weight	169.15 g/mol	<sup>[1]</sup>
Appearance	White to light yellow powder/crystal	<sup>[7]</sup>
Storage	Room temperature, airtight, dry	<sup>[1]</sup>

### Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity.<sup>[3]</sup><sup>[8]</sup> The fluorine atom in **4-Amino-2-fluoro-3-methylbenzoic acid** can enhance these crucial parameters in the final API.<sup>[3]</sup> The carboxylic acid and amino groups serve as versatile synthetic handles for constructing more complex molecular architectures through reactions like amidation, esterification, and various coupling chemistries.<sup>[3]</sup><sup>[9]</sup> Consequently, a robust understanding of this intermediate's behavior in solution (solubility) and under stress (stability) is critical for process development, formulation, and ensuring the quality of the final drug substance.

### Comprehensive Solubility Profiling

The solubility of an API or intermediate is a critical determinant of its bioavailability and developability. For an ionizable compound like **4-Amino-2-fluoro-3-methylbenzoic acid**, which possesses both an acidic carboxylic group and a basic amino group, solubility is intrinsically linked to the pH of the medium.<sup>[10]</sup><sup>[11]</sup>

## Theoretical Framework: pH-Dependent Solubility

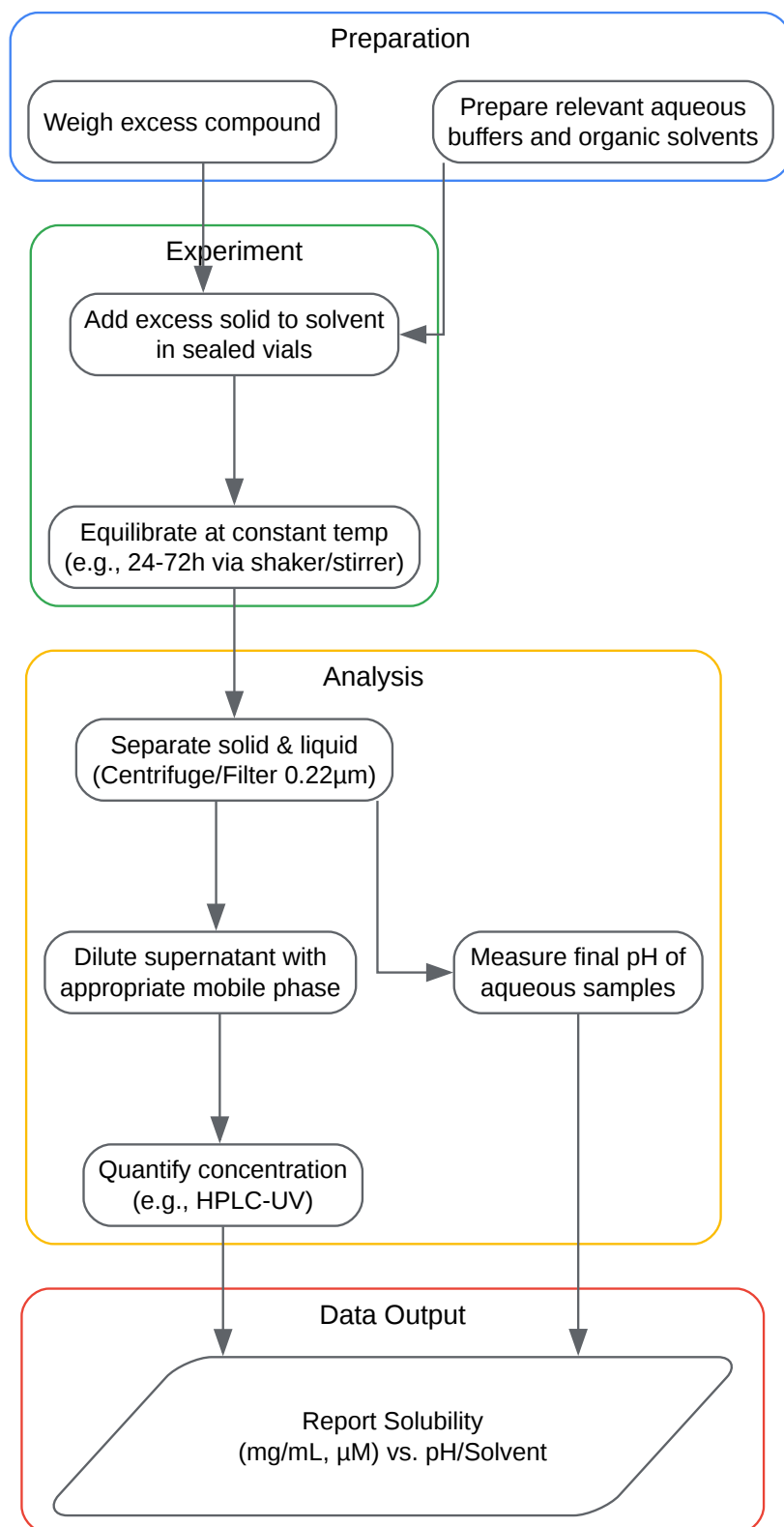
The aqueous solubility of this molecule is governed by the equilibrium between its solid form and its various ionic and neutral species in solution. The Henderson-Hasselbalch equation provides a theoretical basis for predicting how solubility changes with pH.<sup>[11][12][13]</sup>

- At low pH (acidic): The amino group is protonated ( $-\text{NH}_3^+$ ) and the carboxylic acid is in its neutral form ( $-\text{COOH}$ ). The molecule carries a net positive charge.
- At isoelectric point (pI): The molecule exists predominantly as a neutral zwitterion ( $-\text{NH}_3^+$  and  $-\text{COO}^-$ ), where solubility is typically at its minimum.
- At high pH (basic): The carboxylic acid is deprotonated ( $-\text{COO}^-$ ) and the amino group is in its neutral form ( $-\text{NH}_2$ ). The molecule carries a net negative charge.

Generally, the charged (ionized) forms of a drug are significantly more water-soluble than the neutral form.<sup>[13]</sup> Therefore, determining the solubility profile across a physiologically relevant pH range is essential.

## Experimental Workflow for Solubility Determination

A systematic approach is required to accurately measure solubility. The equilibrium shake-flask method is the gold standard for its reliability and direct measurement of thermodynamic solubility.<sup>[13]</sup> The following workflow ensures robust and reproducible data generation.



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Caption: Workflow for Thermodynamic Solubility Determination.

## Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

**Rationale:** This protocol is designed to ensure that a true equilibrium is reached between the solid compound and the saturated solution, providing the thermodynamic solubility value. Measuring the final pH is critical as it can differ from the initial buffer pH due to the compound's own acidic/basic nature.<sup>[14]</sup>

### Methodology:

- **Preparation:** Add an excess amount of **4-Amino-2-fluoro-3-methylbenzoic acid** (e.g., 5-10 mg, ensuring solid is visible after equilibration) to a series of glass vials.
- **Solvent Addition:** To each vial, add a precise volume (e.g., 1 mL) of the desired test solvent. For aqueous solubility, use a range of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). For organic solubility, use high-purity solvents such as Ethanol, Methanol, DMSO, and Acetonitrile.
- **Equilibration:** Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved.
- **Sample Processing:** After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all solid particles.
- **pH Measurement:** For aqueous samples, immediately measure the pH of the remaining unfiltered supernatant to obtain the true equilibrium pH.<sup>[14]</sup>
- **Quantification:** Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
- **Data Reporting:** Express solubility in mass/volume (mg/mL) and molar (µM) units.

## Data Presentation

Quantitative solubility data should be organized clearly for comparative analysis.

Table 1: Illustrative Solubility Data for **4-Amino-2-fluoro-3-methylbenzoic acid**

Solvent System	Temperature (°C)	Equilibrium pH	Solubility (mg/mL)	Solubility (µM)
0.1 M HCl	25	1.2	Data	Data
Acetate Buffer	25	4.5	Data	Data
Phosphate Buffer	25	6.8	Data	Data
Phosphate Buffer	25	7.4	Data	Data
Borate Buffer	25	9.0	Data	Data
Ethanol	25	N/A	Data	Data
DMSO	25	N/A	Data	Data

## Chemical Stability and Forced Degradation

Stability testing is a non-negotiable component of pharmaceutical development, essential for identifying storage requirements, determining shelf-life, and ensuring patient safety.<sup>[15][16]</sup>

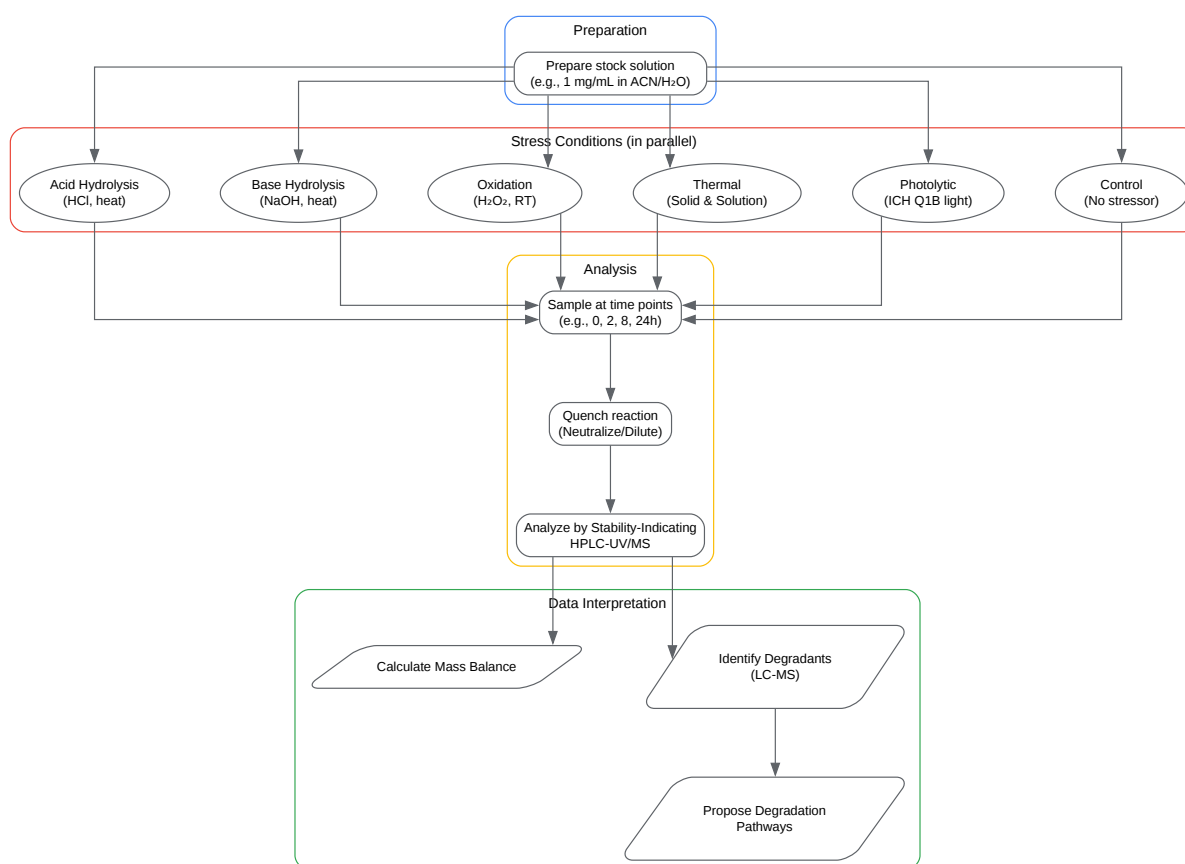
Forced degradation, or stress testing, is the deliberate and accelerated degradation of a compound to predict its likely degradation pathways and to develop stability-indicating analytical methods.<sup>[17][18][19][20]</sup>

### Principles of Forced Degradation

The objective is not to completely destroy the molecule but to induce a target degradation of 5-20%.<sup>[18][19]</sup> This level of degradation is sufficient to produce and detect primary degradation products without generating overly complex secondary or tertiary degradants. These studies are typically performed on a single batch of the compound during early development.<sup>[21]</sup>

### Forced Degradation Experimental Workflow

A systematic workflow ensures all relevant stress conditions are evaluated and that the resulting samples are analyzed effectively.



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Caption: Workflow for Forced Degradation Studies.

## Protocols for Forced Degradation Studies

Rationale: The selected conditions (hydrolytic, oxidative, photolytic, thermal) represent the most common degradation routes for small molecules.<sup>[17][18]</sup> The use of a stability-indicating method, one that can separate the parent compound from all degradation products, is paramount for accurate quantification.<sup>[4][19]</sup>

General Sample Preparation: Prepare a stock solution of **4-Amino-2-fluoro-3-methylbenzoic acid** at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

- Acid Hydrolysis:
  - Mix the stock solution with 0.1 M HCl.
  - Heat the solution at 60°C.
  - Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).
  - Neutralize with an equivalent amount of NaOH, dilute, and analyze.
  - Causality: Acidic conditions can hydrolyze amide-like functionalities or catalyze other rearrangements. The amino group may offer some stability, but the overall structure must be tested.
- Base Hydrolysis:
  - Mix the stock solution with 0.1 M NaOH.
  - Heat the solution at 60°C.
  - Withdraw samples at appropriate time points.
  - Neutralize with an equivalent amount of HCl, dilute, and analyze.
  - Causality: Basic conditions test for susceptibility to nucleophilic attack and hydrolysis, which could affect the carboxylic acid or other parts of the molecule.
- Oxidative Degradation:



- Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
- Keep at room temperature and protect from light.
- Withdraw samples at appropriate time points.
- Dilute and analyze directly.
- Causality: The electron-rich aromatic ring and the amino group are potential sites for oxidation, which can lead to N-oxides or hydroxylated species.
- Thermal Degradation:
  - Solution: Heat the stock solution at an elevated temperature (e.g., 70°C).
  - Solid: Place the solid powder in a controlled temperature oven (e.g., 80°C).
  - Analyze samples at various time points.
  - Causality: This test assesses the intrinsic thermal stability of the molecule in both solid and solution states.
- Photostability:
  - Expose the solid compound and its solution to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines.[\[18\]](#)
  - A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
  - Analyze the light-exposed and dark control samples after a defined exposure period.
  - Causality: Aromatic systems are often chromophores that can absorb UV/Vis light, leading to photochemical degradation.

## Data Presentation

Summarize the results in a table to provide a clear overview of the compound's stability profile.

Table 2: Illustrative Summary of Forced Degradation Results

Stress Condition	Duration	Temperature	% Degradation of Parent	No. of Degradants >0.1%	Observations
0.1 M HCl	24 h	60°C	Data	Data	e.g., Stable, Minor degradation
0.1 M NaOH	24 h	60°C	Data	Data	e.g., Significant degradation
3% H <sub>2</sub> O <sub>2</sub>	24 h	RT	Data	Data	e.g., One major degradant formed
Heat (Solid)	7 days	80°C	Data	Data	e.g., Stable, no change in appearance
Photolytic (ICH)	7 days	RT	Data	Data	e.g., Slight discoloration, minor degradant

## Conclusion

A comprehensive understanding of the solubility and stability of **4-Amino-2-fluoro-3-methylbenzoic acid** is fundamental to its successful application as a pharmaceutical intermediate. The experimental frameworks and detailed protocols provided in this guide offer a robust methodology for generating the critical data required for informed decision-making in the drug development process. Solubility profiling across a range of pH values and solvents will guide salt selection and formulation strategies, while forced degradation studies will illuminate potential liabilities, inform storage conditions, and are essential for the development of validated, stability-indicating analytical methods. This foundational knowledge is indispensable for advancing drug candidates from the laboratory to clinical application.

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